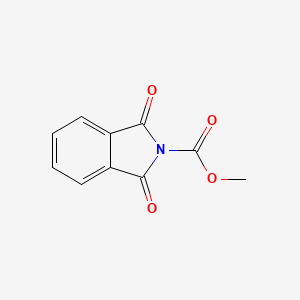

N-methoxycarbonylphthalimide

Descripción general

Descripción

N-methoxycarbonylphthalimide is a derivative of phthalimide. Phthalimides are a class of compounds that are frequently found in natural products, pharmaceuticals, and organic materials . They are used to protect amine functional groups and for the conversion of amines and amino acids to their phthaloyl derivatives under mild conditions .

Synthesis Analysis

The synthesis of N-methoxycarbonylphthalimide seems to be related to the synthesis of N-methylated peptides . The synthesis involves the generation of an acyl N-methylimidazolium cation . The addition of a strong Brønsted acid is critical to generate the highly reactive N-methylimidazolium cation species to accelerate the amidation .Molecular Structure Analysis

The molecular structure analysis of N-methoxycarbonylphthalimide could involve techniques such as deep learning models for molecular image recognition . These models can predict atoms and bonds simultaneously and understand their layout rules .Chemical Reactions Analysis

The chemical reactions involving N-methoxycarbonylphthalimide could be complex and involve multiple steps. For instance, the reaction could involve the decarboxylative cross-coupling of N-hydroxyphthalimide esters . This reaction undergoes a reductive decarboxylative process rather than a common oxidative decarboxylative process .Physical And Chemical Properties Analysis

The physical and chemical properties of N-methoxycarbonylphthalimide would depend on its molecular structure and the specific conditions under which it’s studied. For instance, its properties could be influenced by factors such as constituents, molecular length, charges, secondary structures .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-methoxycarbonylphthalimide and related compounds play a significant role in chemical synthesis and industrial applications. Studies such as "A Facile Synthesis of N-hydroxyphthalimide" highlight the industrial importance of these compounds, discussing their synthesis with high yield and purity, and exploring reaction mechanisms and influencing factors (L. Chemical, 2012). Similarly, research into the cathodic reduction of phthalimide anion in methanol leading to novel products like N-hydroxymethyl-3-hydroxyphthalimidine provides insights into the chemical behavior and potential applications of these compounds in various reactions and syntheses (Orzeszko et al., 1998).

Catalysis and Organic Reactions

N-hydroxyphthalimide and its derivatives have been identified as efficient organocatalysts, particularly in free-radical processes and aerobic oxidations of organic substrates. Studies such as "Metal-free aerobic oxidations mediated by N-hydroxyphthalimide" illustrate the use of these compounds in promoting various organic reactions, highlighting their role in environmentally safe alternatives to metal catalysis (Melone & Punta, 2013). Furthermore, research on polymer-supported N-hydroxyphthalimide demonstrates its catalytic activity in the aerobic oxidation of hydrocarbons, emphasizing the potential for recovery and recycling in industrial processes (Kasperczyk et al., 2015).

Photophysical Properties and Photochemistry

The photophysical properties and photochemical reactivity of phthalimide derivatives are of great interest. Studies like "Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides" explore the photophysical and electrochemical properties of these compounds, with potential applications in organic synthesis and photocatalysis (Mandić et al., 2020).

Biomedical and Environmental Applications

While specific studies directly involving N-methoxycarbonylphthalimide in biomedical or environmental contexts were not found in this search, related compounds like N-hydroxyphthalimide have been investigated. For example, the development of chemiluminescence systems using N-hydroxyphthalimide for sensitive detection in biochemical and clinical analysis shows the broader applicability of phthalimide derivatives in various fields (Saqib et al., 2018).

Propiedades

IUPAC Name |

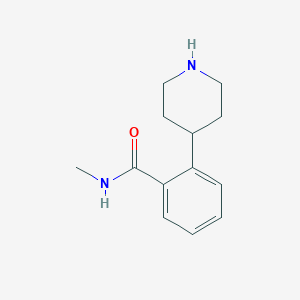

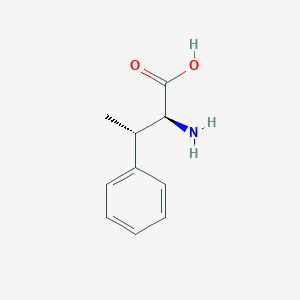

methyl 1,3-dioxoisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLWOFRQXDUIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxycarbonylphthalimide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)

![Phosphonic acid, [4,4'-BI-1,3-benzodioxole]-5,5'-diylbis-, tetraethyl ester](/img/structure/B3255473.png)